ML218 - 1346233-68-8

ML218

Catalog Number: EVT-276283
CAS Number: 1346233-68-8
Molecular Formula: C19H26Cl2N2O
Molecular Weight: 369.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide is an organohalogen compound and a carbonyl compound.

Mibefradil

Compound Description: Mibefradil is a non-selective T-type calcium channel blocker. [, ] It is known to inhibit both T-type calcium channels and ORAI store-operated calcium channels. [] Mibefradil has been investigated as a potential treatment for solid tumors. []

Nifedipine

Compound Description: Nifedipine is a selective L-type calcium channel blocker. [] It is commonly used to treat hypertension and angina.

Relevance: Nifedipine and ML218 both target voltage-gated calcium channels, but they exhibit selectivity for different subtypes. [] Nifedipine selectively blocks L-type calcium channels, while ML218 is a selective T-type calcium channel blocker.

Ethosuximide

Compound Description: Ethosuximide is a T-type calcium channel blocker primarily used in the treatment of absence seizures. []

Progesterone

Compound Description: Progesterone is a naturally occurring steroid hormone involved in various physiological processes, including the menstrual cycle and pregnancy. [] It has been shown to potently activate CatSper, a cation channel found in sperm. []

Relevance: While structurally unrelated to ML218, progesterone serves as a tool compound to study CatSper channel activation. [] ML218, a T-type calcium channel blocker, also inhibits CatSper channels but through a different mechanism. [] Progesterone activates the channel, while ML218 blocks its activity.

Prostaglandin E1 (PGE1)

Compound Description: Prostaglandin E1 is a naturally occurring prostaglandin that plays a role in various physiological processes, including inflammation and smooth muscle relaxation. Like progesterone, it is known to activate CatSper channels. []

Relevance: PGE1, similar to progesterone, is used to investigate CatSper channel activation. [] ML218, a T-type calcium channel blocker, inhibits CatSper channels independently of PGE1 activation. []

L-Sirenin

Compound Description: L-Sirenin is a fungal natural product known to activate CatSper channels in sperm. []

Relevance: L-sirenin, like progesterone and PGE1, is used as a tool to study CatSper activation. [] ML218, a T-type calcium channel blocker, is capable of inhibiting CatSper channels activated by L-sirenin, suggesting a common mechanism of action on the channel itself. []

Medroxyprogesterone Acetate

Compound Description: Medroxyprogesterone acetate is a synthetic steroid hormone with progestogenic activity. [] It has been shown to inhibit CatSper channel activation induced by progesterone, prostaglandin E1, and L-sirenin. []

Relevance: Medroxyprogesterone acetate acts as a specific antagonist of ligand-induced CatSper activation, contrasting with ML218, which blocks the channel directly. [] This distinction highlights the different mechanisms by which these compounds modulate CatSper channel activity.

Levonorgestrel

Compound Description: Levonorgestrel is a synthetic progestin commonly used in hormonal contraceptives. [] Similar to medroxyprogesterone acetate, it inhibits ligand-induced CatSper activation. []

Relevance: Levonorgestrel and ML218 both affect CatSper channel activity, but through different mechanisms. [] Levonorgestrel acts as a competitive antagonist of ligand-induced activation, while ML218 blocks the channel directly, irrespective of ligand binding. []

Aldosterone

Compound Description: Aldosterone is a steroid hormone primarily involved in regulating salt and water balance in the body. [] In the context of the research provided, it acts as a CatSper channel antagonist, inhibiting ligand-induced activation. []

Relevance: Aldosterone and ML218 both affect CatSper channel activity, but they exhibit distinct mechanisms of action. [] Aldosterone selectively antagonizes ligand-induced activation, whereas ML218 directly blocks the channel, regardless of ligand binding. []

Lipopolysaccharide (LPS)

Compound Description: Lipopolysaccharide (LPS) is a bacterial antigen known to influence oral cancer progression. [] It is also a TLR4 agonist and can directly activate DRG neurons. []

Relevance: While LPS itself is not structurally related to ML218, research suggests that LPS can reduce the efficacy of ML218 in inhibiting bacterial antigen-induced oral cancer cell proliferation. [] Further, ML218 can prevent LPS-induced activation of DRG neurons, suggesting an interplay between T-type calcium channels and TLR4 signaling pathways. []

Lipoteichoic Acid (LTA)

Compound Description: Lipoteichoic acid (LTA), like LPS, is a bacterial antigen that can influence oral cancer progression. []

Relevance: Similar to LPS, LTA is not structurally related to ML218 but has been shown to diminish the efficacy of ML218 in reducing bacterial antigen-induced oral cancer cell proliferation. []

L-DOPA

Compound Description: L-DOPA is a precursor to dopamine and is commonly used in the treatment of Parkinson's disease. []

Relevance: L-DOPA, while structurally unrelated to ML218, is relevant in the context of exploring potential therapies for Parkinson's disease. [] While ML218 showed some potential in preclinical models, it did not demonstrate synergistic effects with L-DOPA in MPTP-treated parkinsonian monkeys. []

Dofetilide

Compound Description: Dofetilide is a class III antiarrhythmic drug that blocks potassium channels in the heart. []

Relevance: Dofetilide, while structurally unrelated to ML218, was used as a comparator in a zebrafish model to study drug-induced arrhythmias. [] Both drugs were analyzed for their effects on cardiac parameters like heart rate, Ca2+ transients, and hemodynamics. []

Synthesis Analysis

Methods and Technical Details:
The synthesis of ML218 involves several key steps starting from commercially available precursors. The process includes the construction of an azabicyclohexane core followed by functionalization to introduce the dichlorobenzamide moiety. The synthetic route is designed to optimize yield and minimize impurities, often employing automated reactors and continuous flow systems for scalability in industrial production .

Synthetic Route Overview

  1. Formation of the Azabicyclohexane Core: Initial reactions focus on creating the bicyclic structure which serves as the backbone for further modifications.
  2. Functionalization: Subsequent steps involve adding the dichlorobenzamide group, crucial for the compound's biological activity.
  3. Purification: Final products are purified using standard techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

ML218 is characterized by its unique molecular structure which contributes to its biological activity. The compound features a bicyclic core structure with a dichlorobenzamide substituent.

Structural Data

  • Molecular Formula: C_{14}H_{14}Cl_{2}N
  • Molecular Weight: Approximately 284.17 g/mol
  • Key Features:
    • Azabicyclohexane framework
    • Dichlorobenzamide moiety

The specific arrangement of atoms within ML218 facilitates its interaction with calcium channels, enhancing its selectivity and efficacy as a pharmacological agent .

Chemical Reactions Analysis

Types of Reactions:
ML218 primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reaction types include:

  • Substitution Reactions: Involving nucleophiles like amines and alcohols.
  • Oxidation Reactions: Utilizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction Reactions: Employing reducing agents like sodium borohydride.

Technical Details

  • Substitution Products: Reaction with amines can yield various amide derivatives.
  • Oxidation Products: Controlled oxidation can lead to oxidized analogs of ML218.
  • Reaction Conditions: Each reaction type requires specific conditions (temperature, solvent) to optimize yields and minimize byproducts .
Mechanism of Action

ML218 acts primarily through its inhibition of T-type calcium channels. By selectively blocking these channels, it reduces calcium influx into neurons, which is critical in modulating neuronal excitability.

Process and Data

  • Inhibition Mechanism: The compound binds to the channel's open state, preventing calcium ions from entering the cell.
  • Cellular Effects: In preclinical models, ML218 has demonstrated significant effects on neuronal activity, particularly in reducing burst firing in subthalamic nucleus neurons.
  • Pharmacokinetics: It exhibits favorable drug metabolism and pharmacokinetic properties, including a mean residence time of approximately 7 hours in vivo .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts primarily through nucleophilic substitution due to its electrophilic centers.

Relevant Data

The compound has shown high brain penetrance with a brain-to-plasma area under the curve ratio indicating effective central nervous system distribution .

Applications

ML218 has significant potential in various scientific fields:

  1. Neurological Research: As a tool compound for studying T-type calcium channels in models of pain and epilepsy.
  2. Cancer Research: Demonstrated efficacy in inhibiting proliferation in oral cancer cell lines under specific conditions involving bacterial antigens .
  3. Pharmacological Studies: Its properties make it suitable for exploring therapeutic avenues in managing neurological disorders due to its selective action on calcium channels.
Introduction to T-Type Calcium Channels and Therapeutic Potential

Physiological Roles of T-Type Calcium Channels (Cav3.x Subtypes)

T-type calcium channels exhibit unique biophysical properties that enable their specialized physiological functions:

  • Neuronal Excitability Regulation: Cav3 channels activate at membrane potentials close to resting potential (-55 to -60 mV), enabling them to modulate subthreshold membrane oscillations and low-threshold calcium spikes. This property allows them to regulate burst firing patterns in thalamic, subthalamic, and inferior olive neurons [3] [7]. The resulting calcium influx influences various calcium-dependent processes, including gene expression and neurotransmitter release [5].

  • Pacemaker Activities: In rhythm-generating neural networks, Cav3 channels contribute to intrinsic oscillatory behavior. The inferior olive, which expresses predominantly Cav3.1 channels, generates rhythmic activity at 4-12 Hz that coordinates cerebellar functions and motor timing [7] [9]. Similarly, Cav3.3 channels in the thalamic reticular nucleus contribute to sleep spindles and thalamocortical rhythms [3].

  • Developmental Roles: During neurodevelopment, Cav3.1 serves as the dominant subtype in neural progenitor cells (NPCs), where it regulates intracellular calcium homeostasis and supports cell viability through AKT/GSK3β signaling pathways. Pharmacological blockade in NPCs induces apoptotic cell death, highlighting their essential role in neural development [8].

Table 1: Physiological Distribution and Functions of Cav3 Subtypes

SubtypePrimary Tissue LocalizationKey Physiological Functions
Cav3.1Inferior olive, Purkinje cells, deep cerebellar nuclei, neural progenitor cellsPacemaker activity in olivocerebellar system, neural progenitor viability, thalamocortical oscillations
Cav3.2Peripheral nervous system, sensory neurons, endocrine tissuesNeurotransmitter release, hormone secretion, nociception
Cav3.3Thalamic reticular nucleus, hippocampusThalamic oscillations, burst firing regulation, synaptic integration

The window current phenomenon represents another critical functional aspect of Cav3 channels. Due to the overlap between their activation and inactivation voltage ranges, a fraction of channels remains tonically active near resting membrane potentials, enabling persistent calcium entry that regulates various cellular processes [3] [5]. This property is particularly important in cardiac pacemaker cells and neuroendocrine cells, where it influences rhythmic activity and hormone secretion [9].

Pathophysiological Implications in Neurological Disorders

Aberrant Cav3 channel activity contributes significantly to several neurological disorders through distinct mechanisms:

  • Parkinsonian Tremors: In Parkinson's disease, pathological bursting in the subthalamic nucleus (STN) contributes to resting tremors. STN neurons express Cav3.1 and Cav3.3 isoforms that facilitate low-threshold spike bursts following inhibitory inputs from basal ganglia output nuclei. This burst firing generates oscillatory activity in motor circuits that manifests as tremor [1] [7]. ML218 demonstrates robust efficacy in suppressing STN burst activity at nanomolar concentrations (Cav3.2 IC₅₀ = 310 nM; Cav3.3 IC₅₀ = 270 nM) and reverses haloperidol-induced catalepsy in rodent models, supporting the therapeutic potential of T-type inhibition in Parkinsonism [1] [4].

  • Essential Tremor Mechanisms: Harmaline-induced tremors model essential tremor through Cav3.1-dependent mechanisms in the olivocerebellar pathway. Harmaline potentiates Cav3.1 channel activity by promoting de-inactivation and enhancing subthreshold oscillations in inferior olive neurons. Genetic ablation of Cav3.1 channels eliminates harmaline-induced tremors in mice, confirming their pivotal role in this tremor pathway [7]. Additionally, GABA-A receptor knockout mice (a genetic essential tremor model) show tremor amelioration with non-selective T-type blockers, suggesting potential involvement of Cav3.2 or Cav3.3 isoforms in certain essential tremor variants [7].

  • Absence Epilepsy: Multiple mutations in CACNA1H (Cav3.2) associate with childhood absence epilepsy. Thalamic neurons in epileptic networks exhibit enhanced T-type currents that promote rhythmic burst firing during spike-and-wave discharges. Anti-epileptic drugs effective against absence seizures (ethosuximide, zonisamide) demonstrate T-type blocking properties, though they lack isoform selectivity [3] [9].

Table 2: Neurological Disorders Associated with Cav3 Channel Dysfunction

DisorderPrimary Cav3 Subtypes InvolvedKey Pathophysiological Mechanisms
Parkinsonian TremorsCav3.1, Cav3.3Pathological burst firing in STN neurons; Enhanced rebound excitation in thalamocortical circuits
Essential TremorCav3.1 (olivocerebellar variant), Cav3.2/3.3 (cortical variant)Potentiated subthreshold oscillations in inferior olive; Abnormal cerebellar rhythmic output
Absence EpilepsyCav3.2 (predominant), Cav3.1Enhanced thalamocortical oscillations; Augmented low-threshold spikes in thalamic neurons
Neuropathic PainCav3.2 (primary), Cav3.3Hyperexcitability of dorsal root ganglia; Enhanced nociceptive transmission

The temporal expression patterns of Cav3 channels during development may also contribute to neurodevelopmental disorders. Transient downregulation of Cav3.1 during the perinatal period coincides with critical windows of neural circuit formation, and disruptions in this pattern potentially link to autism spectrum disorders and neural tube defects [8].

Historical Limitations in Selective T-Type Channel Pharmacology

The development of selective T-type calcium channel inhibitors faced multiple challenges that hindered both basic research and therapeutic applications:

  • Lack of Selective Tool Compounds: First-generation inhibitors included repurposed drugs with significant off-target effects. Ethosuximide (anti-absence seizure drug) and mibefradil (antihypertensive) inhibited T-type channels but lacked selectivity, also blocking sodium channels (ethosuximide) or L-type calcium channels (mibefradil) at therapeutic concentrations [1] [9]. Similarly, neuroleptic agents like flunarizine and pimozide showed T-type blocking activity but exhibited higher potency against biogenic amine targets, complicating their use as pharmacological probes [1] [2].

  • Intellectual Property Constraints: Pharmaceutical companies developed second-generation inhibitors with improved potency and selectivity (e.g., Merck series compounds). However, these compounds were patent-protected and not freely available for academic research, limiting their utility as research tools [1] [2]. The Molecular Libraries Production Center Network (MLPCN) initiative aimed to address this gap by developing novel T-type inhibitors unencumbered by intellectual property restrictions.

  • Scaffold Optimization Challenges: High-throughput screening (HTS) by the MLPCN identified initial hit compounds, but optimization proved difficult. The lead compound from HTS (CID3373841) exhibited only modest potency (IC₅₀ = 2.5 μM) and required extensive medicinal chemistry efforts. Through scaffold hopping guided by SurflexSim software, researchers ultimately developed ML218 with significantly improved potency (IC₅₀ = 150 nM in Ca²⁺ flux assay) and favorable drug metabolism and pharmacokinetics (DMPK) properties, including oral bioavailability and excellent brain penetration [1] [2].

Properties

CAS Number

1346233-68-8

Product Name

ML218

IUPAC Name

3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide

Molecular Formula

C19H26Cl2N2O

Molecular Weight

369.3 g/mol

InChI

InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+

InChI Key

GSJIGYLGKSBYBC-ALOPSCKCSA-N

SMILES

CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

ML218; ML 218; ML-218 .

Canonical SMILES

CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl

Isomeric SMILES

CC(C)(C)CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.